molecular formula C15H11ClN2OS B2655828 (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one CAS No. 338793-19-4

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Cat. No.: B2655828
CAS No.: 338793-19-4
M. Wt: 302.78
InChI Key: HZIWWIOPOKRVMX-FARCUNLSSA-N
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Description

The compound (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one features a planar imidazo[2,1-b]thiazole core substituted at position 6 with a 4-chlorophenyl group and at position 5 with a conjugated (3E)-but-3-en-2-one moiety. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity through hydrophobic interactions.

Properties

IUPAC Name

(E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-10(19)2-7-13-14(11-3-5-12(16)6-4-11)17-15-18(13)8-9-20-15/h2-9H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIWWIOPOKRVMX-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The 4-chlorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the but-3-en-2-one moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

C-5 Substituents Dictate Target Specificity: 6a: The N,N-dimethylamine and 4-(methylsulfonyl)phenyl groups confer exceptional COX-2 selectivity (IC₅₀ = 0.08 µM) due to hydrogen bonding with the enzyme's active site . CITCO: The oxime group at C-5 enables direct binding to phosphorylated CAR, triggering receptor monomerization and activation .

Role of 4-Chlorophenyl at C-6 :

  • Present in the target compound, 5l, and CITCO, this group enhances lipophilicity and π-π stacking with hydrophobic pockets in targets like CAR or VEGFR2 .

Stereochemical and Conformational Effects: highlights that Z/E isomerism in coumarin-imidazo[2,1-b]thiazole hybrids affects antiviral activity, underscoring the importance of spatial orientation in the target compound’s butenone group .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Oxime derivatives (e.g., CAS 338404-41-4) exhibit predicted pKa values near 4.2, suggesting moderate aqueous solubility at physiological pH . The target compound’s butenone may reduce solubility compared to polar substituents like amines or oximes.
  • Metabolic Stability : The α,β-unsaturated ketone in the target compound could undergo glutathione conjugation, a common detoxification pathway for electrophiles.

Mechanistic Insights from Docking Studies

  • COX-2 Inhibitors (e.g., 6a) : Docking reveals that the 4-(methylsulfonyl)phenyl group occupies the COX-2 hydrophobic pocket, while the dimethylamine forms a salt bridge with Arg120 .
  • Cytotoxic Analogs (e.g., 5l) : The acetamide chain in 5l likely interacts with VEGFR2’s ATP-binding site, explaining its potency against MDA-MB-231 cells .

Biological Activity

The compound (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one is a member of the imidazo[2,1-b]thiazole family, which has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H12ClN3OS
  • Molecular Weight : 436.74 g/mol
  • Physical State : Solid
  • Melting Point : 192 - 195 °C

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various human cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)1.4
HepG2 (Liver)22.6
Other Cancer LinesVariable

In a comparative study, the compound exhibited a higher selectivity towards MDA-MB-231 cells over HepG2 cells, indicating its potential as a targeted therapeutic agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been noted to inhibit VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis.

Study on Cytotoxicity

A systematic evaluation was conducted on the cytotoxicity of various imidazo[2,1-b]thiazole derivatives against glioblastoma multiforme cells. The findings indicated that certain derivatives displayed potent antitumor activity by significantly reducing cell viability through apoptosis induction.

Pharmacological Evaluation

Research has also focused on the pharmacokinetic properties of this compound. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile predicted favorable characteristics for oral bioavailability and metabolic stability. Such profiles are essential for the development of effective therapeutic agents.

Q & A

Basic Research Questions

Q. How can the synthesis of (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one be optimized for higher yield and purity?

  • Methodology :

  • Use multi-step condensation reactions with stoichiometric control of reagents (e.g., 4-chlorophenyl derivatives and imidazo-thiazole precursors).
  • Employ PEG-400 as a solvent medium with catalytic Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency .
  • Optimize temperature (70–80°C) and reaction time (monitored via TLC) to minimize side products .
  • Purify intermediates via recrystallization in water-miscible solvents (e.g., ethanol/water mixtures) and final products via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.1 ppm), olefinic protons (δ 5.5–6.5 ppm), and methyl groups (δ 2.1–2.5 ppm) using deuterated DMSO or CDCl₃ .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the proposed structure .

Q. How can researchers screen this compound for initial biological activity?

  • Methodology :

  • Conduct in vitro enzyme inhibition assays (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Perform cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Compare activity with structurally similar compounds (e.g., imidazo-thiazoles with halogen substitutions) to identify pharmacophores .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Validate assay reproducibility using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Assess compound stability under assay conditions (pH, temperature) via HPLC to rule out degradation artifacts .
  • Perform dose-response studies across multiple cell lines or enzyme isoforms to identify context-dependent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Synthesize analogs with substitutions at the 4-chlorophenyl group (e.g., -OCH₃, -CF₃) or modifications to the butenone moiety .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin, EGFR) .
  • Prioritize derivatives with improved LogP (2–4) and polar surface area (<140 Ų) for better bioavailability .

Q. What advanced techniques confirm the stereochemical configuration of the (3E)-but-3-en-2-one moiety?

  • Methodology :

  • Perform NOESY NMR to assess spatial proximity of protons across the double bond .
  • Use X-ray crystallography (as in ) to resolve the absolute configuration, leveraging synchrotron sources for high-resolution data .
  • Compare experimental CD spectra with DFT-simulated spectra for chiral centers .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Methodology :

  • Formulate with co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) .
  • Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .
  • Use nanoencapsulation (liposomes or PLGA nanoparticles) to enhance bioavailability .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related imidazo-thiazoles in terms of reactivity and bioactivity?

  • Methodology :

  • Compile data on electron-withdrawing substituents (e.g., -Cl, -F) enhancing electrophilic reactivity at the thiazole ring .
  • Analyze bioactivity trends: 4-chlorophenyl analogs show superior anticancer activity vs. 3-fluorophenyl derivatives in apoptosis assays .
  • Use Hammett plots to correlate substituent effects with reaction rates in nucleophilic additions .

Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and apoptosis inducer?

  • Methodology :

  • Perform kinase profiling (e.g., PamGene) to identify primary targets (e.g., AKT, JNK) .
  • Conduct flow cytometry to measure mitochondrial membrane depolarization (JC-1 dye) and caspase-3 activation .
  • Use siRNA knockdowns to validate target pathways in resistant cell lines .

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